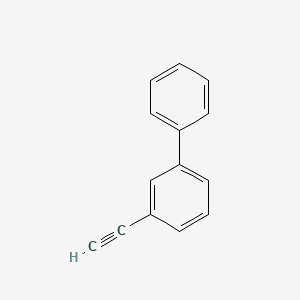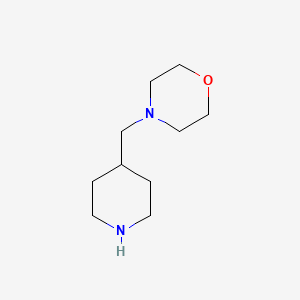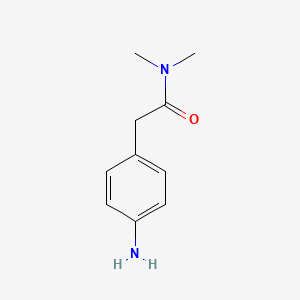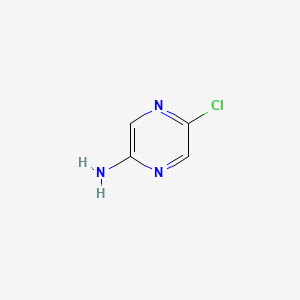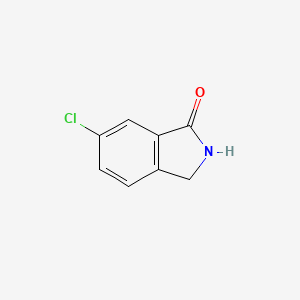
6-Chloroisoindolin-1-one
概要
説明
6-Chloroisoindolin-1-one is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Theoretical Analysis
- The molecular structure of 6-chloroisoindolin-1-one and its derivatives has been a subject of detailed structural and theoretical analysis. Studies using X-ray crystallography and Density Functional Theory (DFT) calculations provide insights into the molecular geometry and electronic properties of these compounds (Hachuła et al., 2011).
Antiproliferative and Anticancer Potential
- Research has explored the antiproliferative effects of this compound derivatives against various cancer cell lines. These studies highlight the potential of these compounds in cancer therapy, particularly in lung and colon cancer treatments (Lin et al., 2013).
Novel Scaffold for Kinase Research
- This compound derivatives have been utilized as novel scaffolds in kinase research. These compounds offer new opportunities for the development of kinase inhibitors, which are crucial in the treatment of various diseases (Cheung et al., 2001).
Antiviral Agents
- Certain derivatives of this compound have shown potential as antiviral agents, particularly against HIV-1 and HBV viruses. This opens up new avenues for the development of effective antiviral therapies (Hamed, 2005).
Plant Growth Studies
- This compound derivatives have been studied for their role in plant growth, particularly as auxins, which are essential in plant growth and development. Understanding the function of these compounds can contribute to advancements in agricultural sciences (Reinecke, 2004).
Antimicrobial and Antibiofilm Activities
- Some derivatives of this compound have demonstrated antimicrobial and antibiofilm activities, suggesting their potential use in combating bacterial infections and biofilm-related problems (Yang et al., 2014).
Antioxidant Properties
- The antioxidant properties of certain this compound derivatives have been explored, indicating their possible use in reducing oxidative stress, which is implicated in various diseases (Çavuş et al., 2020).
Corrosion Inhibition
- Research has shown that some this compound derivatives can act as effective corrosion inhibitors, particularly for carbon steel in acidic environments. This application is significant in industrial processes and materials science (Shamaya et al., 2021).
Safety and Hazards
作用機序
Target of Action
6-Chloroisoindolin-1-one is a heterocyclic compound that has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7) . CDK7 plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
The compound interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . This interaction potentially inhibits the activity of CDK7, thereby disrupting the cell cycle and exerting anti-cancer effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the function of CDK7 . By inhibiting CDK7, the compound can disrupt the normal progression of the cell cycle, which may lead to cell death or prevent the proliferation of cancer cells .
Pharmacokinetics
Molecular dynamics simulations, fragment molecular orbital calculations, and density functional theory studies have been conducted on isoindolin-1-ones, including this compound . These studies suggest that the compound has high binding affinity and stability
Result of Action
The inhibition of CDK7 by this compound can disrupt the cell cycle, potentially leading to cell death or preventing the proliferation of cancer cells . This makes this compound a promising candidate for anti-cancer action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C, away from moisture
生化学分析
Biochemical Properties
6-Chloroisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cyclin-dependent kinase 7 (CDK7), an enzyme involved in cell cycle regulation. This compound has been shown to inhibit CDK7 activity, leading to alterations in cell cycle progression . Additionally, it forms hydrogen bonds with active amino acid residues of CDK7, stabilizing the enzyme-inhibitor complex . This interaction highlights the potential of this compound as a therapeutic agent in cancer treatment.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, it affects the expression of genes related to these pathways, leading to changes in cellular metabolism and function . In addition, this compound has been reported to modulate the activity of proteins involved in DNA repair, further contributing to its anticancer effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of CDK7, forming hydrogen bonds with key amino acid residues . This binding inhibits the kinase activity of CDK7, preventing the phosphorylation of target proteins involved in cell cycle progression . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have revealed that this compound maintains its inhibitory effects on CDK7 and other target proteins, leading to sustained cell cycle arrest and apoptosis in cancer cells . These findings suggest that the compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings indicate the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is hydroxylated by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the solubility and excretion of this compound, facilitating its clearance from the body . Additionally, the compound’s metabolites may retain some biological activity, contributing to its overall pharmacological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in certain cellular compartments, such as the nucleus and cytoplasm, where it exerts its biological effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the nucleus, where it interacts with nuclear proteins and DNA . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus . Within the nucleus, the compound modulates the activity of transcription factors and other regulatory proteins, influencing gene expression and cellular processes . Additionally, this compound may also localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it exerts additional effects .
特性
IUPAC Name |
6-chloro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEOKEOSVQLRNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500404 | |
| Record name | 6-Chloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58083-59-3 | |
| Record name | 6-Chloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


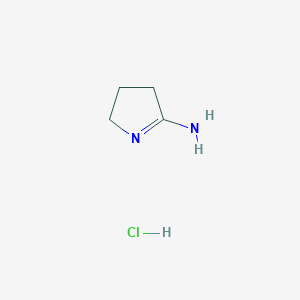
![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)


